Cyclo(aspartyl-phenylalanyl)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Thixotropic Organogels

Scientific Field: Chemistry, Material Science

Summary of Application: Cyclo(aspartyl-phenylalanyl)-containing Poly(dimethylsiloxane) was synthesized through a simple procedure.

Methods of Application: The compound was synthesized through a simple procedure.

Results or Outcomes: The compound had a good organogelation or thickener ability in many organic solvents.

Polycondensation of Homo-Polyamides

Scientific Field: Polymer Chemistry

Summary of Application: An aspartame-based AB-type diketopiperazine monomer, cyclo(L-aspartyl-4-amino-L-phenylalanyl) (ADKP), was synthesized and subsequently utilized in the polycondensation of homo-polyamides with high molecular weights.

Methods of Application: The monomer was synthesized and subsequently utilized in the polycondensation of homo-polyamides with high molecular weights.

Results or Outcomes: The self-assembly properties of ADKP and poly(cyclo(L-aspartyl-4-amino-L-phenylalanyl)) (PA1) were studied via the solvent displacement method.

Cyclisation of Pentapeptides

Scientific Field: Biochemistry

Summary of Application: The cyclo-[L-aspartyl-D-phenylalanyl-N-methyl-L-valyl-L-arginyl-glycyl] pentapeptide has been studied for its potential in cyclisation through carboxyl terminal ester activation.

Methods of Application: The study involved observing possible ring closures of the pentapeptide through carboxyl terminal ester activation.

Results or Outcomes: The study found that successful cyclisation is strongly sequence dependent.

Pharmaceutical Applications

Scientific Field: Pharmaceutical Sciences

Summary of Application: Cyclic di-amino acid peptides, including Cyclo(aspartyl-phenylalanyl), are commonly found in nature and have potential pharmaceutical applications.

Methods of Application: The study involves the exploration of the potential pharmaceutical applications of cyclic di-amino acid peptides.

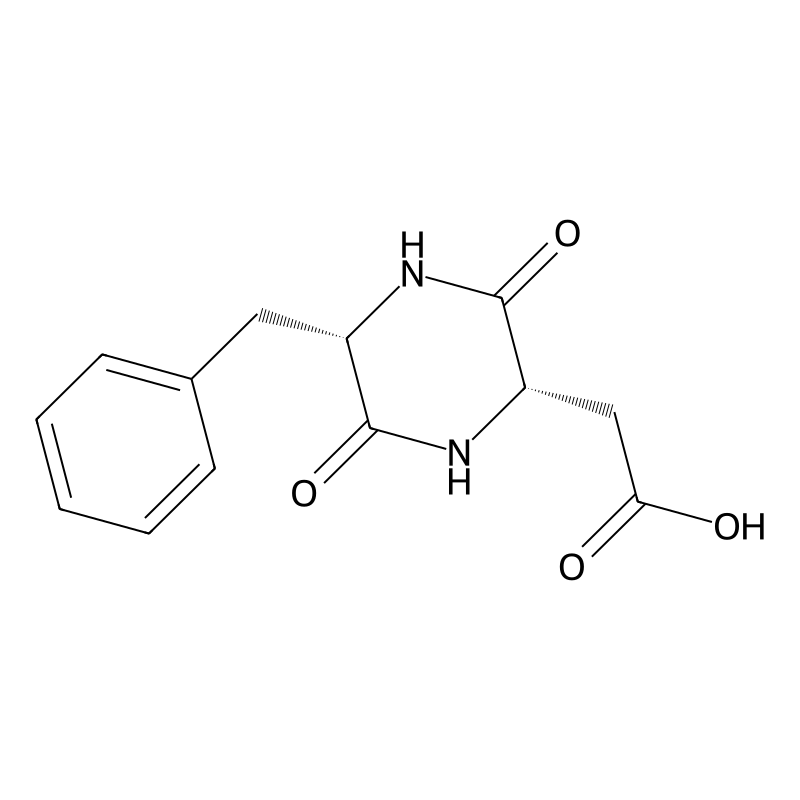

Cyclo(aspartyl-phenylalanyl) is a cyclic dipeptide formed from the amino acids aspartic acid and phenylalanine. It is characterized by its unique structure, which includes a cyclic arrangement that enhances its stability and potential biological activity. The compound has the chemical formula and is known for its applications in biochemistry and materials science.

- The mechanism of action of CPD is not fully understood. Research suggests potential roles in cell signaling and antibiotic activity, but detailed information is lacking [, ].

- CPD might interact with cellular components due to its functional groups, but specific mechanisms require further investigation [].

- Information on potential hazards associated with CPD is scarce in scientific literature.

- As with any new compound, proper safety protocols should be followed during research and handling.

- Peptide Bond Formation: The primary reaction involves the formation of peptide bonds through condensation reactions, where a molecule of water is eliminated as two amino acids link together .

- Hydrolysis: In aqueous environments, cyclo(aspartyl-phenylalanyl) can hydrolyze back into its constituent amino acids under certain conditions, although this reaction is generally reversible and favored in the presence of excess reactants .

- Reactivity with Other Compounds: The functional groups present in cyclo(aspartyl-phenylalanyl) allow it to participate in various reactions, including acylation and amidation, which can modify its properties for specific applications.

Cyclo(aspartyl-phenylalanyl) exhibits several biological activities:

- Neurotransmitter Precursor: Phenylalanine, one of its components, is a precursor to important neurotransmitters such as dopamine and norepinephrine, suggesting that cyclo(aspartyl-phenylalanyl) may influence neurological functions .

- Potential Therapeutic Uses: Research indicates that cyclic peptides like cyclo(aspartyl-phenylalanyl) may have applications in drug design due to their ability to mimic natural peptides and proteins, potentially leading to new therapeutic agents.

The synthesis of cyclo(aspartyl-phenylalanyl) can be achieved through several methods:

- Solid-phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating the formation of cyclic structures through the use of protecting groups.

- Solution-phase Synthesis: Involves dissolving the amino acids in a suitable solvent and promoting cyclization through controlled reaction conditions, such as temperature and pH.

- Polymerization Techniques: Cyclo(aspartyl-phenylalanyl)-containing polymers have been synthesized using poly(dimethylsiloxane), showcasing its versatility in materials science .

Cyclo(aspartyl-phenylalanyl) has several notable applications:

- Biomaterials: Used in the development of hydrogels and organogels due to its ability to form stable structures that can encapsulate drugs or other bioactive compounds .

- Drug Delivery Systems: Its cyclic nature may enhance the stability and bioavailability of therapeutic agents when incorporated into drug delivery systems.

- Food Industry: As a derivative of amino acids, it may find applications in food science as a flavor enhancer or nutritional supplement.

Studies on cyclo(aspartyl-phenylalanyl) interactions reveal:

- Binding Affinity: Investigations into how this compound interacts with various receptors suggest potential roles in modulating biological pathways.

- Molecular Dynamics Simulations: These studies help understand the conformational flexibility and binding characteristics of cyclo(aspartyl-phenylalanyl), providing insights into its biological relevance.

Cyclo(aspartyl-phenylalanyl) shares structural similarities with other cyclic dipeptides. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclo(l-prolyl-l-phenylalanine) | C13H15N2O2 | Known for its role in enhancing protein stability |

| Cyclo(l-leucyl-l-alanine) | C12H23N3O2 | Exhibits antimicrobial properties |

| Cyclo(l-valyl-l-valine) | C12H22N2O2 | Has applications in drug design due to high potency |

Cyclo(aspartyl-phenylalanyl) stands out due to its specific combination of amino acids that may confer unique biological activities not found in other cyclic dipeptides. Its potential as a therapeutic agent and biomaterial makes it particularly interesting for future research.

Molecular Formula, Weight and Stereochemistry

Cyclo(aspartyl-phenylalanyl) represents a cyclic dipeptide belonging to the diketopiperazine family, formed through the cyclization of aspartic acid and phenylalanine amino acid residues [1] . The compound possesses the molecular formula C₁₃H₁₄N₂O₄, with an average molecular weight of 262.26 grams per mole [1] [5]. The monoisotopic molecular weight has been precisely determined as 262.095356946 atomic mass units [1].

The stereochemical configuration of cyclo(aspartyl-phenylalanyl) is designated as (2S,5S), indicating the specific spatial arrangement of the substituents around the two chiral centers within the diketopiperazine ring structure [10]. This stereochemistry is critical for the compound's biological activity and physical properties. The International Union of Pure and Applied Chemistry name for this compound is 2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid .

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₄ | [1] |

| Molecular Weight | 262.26 g/mol | [1] [5] |

| Monoisotopic Mass | 262.095356946 u | [1] |

| Chemical Abstracts Service Number | 5262-10-2 | [5] |

| Stereochemistry | (2S,5S) | [10] |

| Exact Mass | 262.09500 | [5] |

The compound exhibits specific rotational properties due to its chiral nature, with the presence of two asymmetric carbon centers contributing to its optical activity [1]. The canonical structural representation reveals a six-membered diketopiperazine ring with pendant groups consisting of a carboxylic acid functionality from the aspartic acid residue and a benzyl group from the phenylalanine component .

Crystallographic Structure and Conformational Analysis

Crystallographic investigations of cyclic dipeptides structurally related to cyclo(aspartyl-phenylalanyl) have revealed significant insights into the conformational preferences of diketopiperazine systems [7] [31]. The diketopiperazine ring in cyclic dipeptides typically adopts conformations ranging from planar to various boat and twist conformations, depending on the nature and stereochemistry of the substituents [7].

Studies on similar cyclic dipeptides have demonstrated that the diketopiperazine ring can exhibit remarkable planarity, with deviations from the mean plane as low as 0.003 Angstroms in some cases [7]. The conformational analysis reveals that the peptide torsional angles omega, phi, and psi play crucial roles in determining the overall three-dimensional structure [7].

Table 2: Diketopiperazine Ring Conformational Parameters

| Structural Parameter | Typical Range | Conformational Impact |

|---|---|---|

| Ring Planarity Deviation | 0.003-0.068 Å | Influences hydrogen bonding patterns |

| Peptide Torsional Angles | 0.8-180° | Controls side chain orientation |

| Intermolecular Interactions | 2.8-3.6 Å | Determines crystal packing |

The conformational landscape of cyclic dipeptides demonstrates considerable flexibility despite the constraining effect of the cyclic structure [30] [33]. Molecular dynamics simulations and quantum chemical calculations have revealed that even constrained cyclic systems can access multiple conformational states, with energy barriers between conformers typically ranging from a few to several kilocalories per mole [30].

Crystallographic studies of related diketopiperazine compounds have shown that intermolecular hydrogen bonding patterns significantly influence the solid-state structure [7]. These interactions typically involve the amide nitrogen and carbonyl oxygen atoms of the diketopiperazine ring, forming characteristic ring motifs that stabilize the crystal lattice [7].

Spectroscopic Characteristics and Identification Parameters

The spectroscopic characterization of cyclo(aspartyl-phenylalanyl) encompasses multiple analytical techniques that provide complementary structural information [10] [11]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule [10] [17].

The infrared spectrum of cyclo(aspartyl-phenylalanyl) exhibits distinctive features in several regions [10] [17]. The carbonyl stretching vibrations of the diketopiperazine ring typically appear in the region of 1600-1700 wavenumbers, while the carboxylic acid functionality from the aspartic acid residue contributes additional absorption bands around 1700-1750 wavenumbers [17]. The aromatic carbon-hydrogen stretching vibrations from the phenylalanine benzyl group manifest in the 3000-3100 wavenumber region [17].

Table 3: Characteristic Spectroscopic Parameters

| Spectroscopic Technique | Key Absorption/Signal | Wavenumber/Chemical Shift |

|---|---|---|

| Infrared Spectroscopy | Carbonyl Stretch (Amide) | 1600-1700 cm⁻¹ |

| Infrared Spectroscopy | Carboxylic Acid C=O | 1700-1750 cm⁻¹ |

| Infrared Spectroscopy | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| Nuclear Magnetic Resonance | Aromatic Protons | 7.0-7.5 ppm |

| Nuclear Magnetic Resonance | Alpha Protons | 4.0-5.0 ppm |

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule [10] [14]. The aromatic protons from the phenylalanine residue typically resonate in the 7.0-7.5 parts per million region, while the alpha protons adjacent to the diketopiperazine ring appear in the 4.0-5.0 parts per million range [14]. The chemical shifts and coupling patterns observed in nuclear magnetic resonance spectra allow for unambiguous structural assignment and conformational analysis [14].

Mass spectrometry serves as a powerful tool for molecular weight confirmation and fragmentation pattern analysis [10]. The molecular ion peak appears at mass-to-charge ratio 262, corresponding to the molecular weight of the compound . Characteristic fragmentation patterns include loss of water molecules and cleavage of the benzyl side chain, providing structural confirmation .

Physical States and Stability Profiles

Cyclo(aspartyl-phenylalanyl) exists as a crystalline solid under standard laboratory conditions [5]. The compound exhibits a melting point in the range of 270-272 degrees Celsius, indicating substantial thermal stability [5]. The boiling point has been calculated to be approximately 667.4 degrees Celsius at 760 millimeters of mercury pressure [5].

The density of the compound has been determined to be 1.298 grams per cubic centimeter [5]. The refractive index is reported as 1.561, providing additional physical characterization data [5]. These physical properties are consistent with the rigid cyclic structure and the presence of hydrogen bonding capabilities within the molecule [5].

Table 4: Physical Properties and Stability Parameters

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 270-272°C | Atmospheric pressure |

| Boiling Point | 667.4°C | 760 mmHg |

| Density | 1.298 g/cm³ | 20°C |

| Refractive Index | 1.561 | Standard conditions |

| Flash Point | 357.4°C | Closed cup |

| Storage Temperature | -15°C | Long-term stability |

Thermal stability studies have demonstrated that cyclic dipeptides, including cyclo(aspartyl-phenylalanyl), exhibit enhanced thermal resistance compared to their linear counterparts [35] [36]. Thermogravimetric analysis reveals that significant decomposition typically occurs only at temperatures exceeding 300 degrees Celsius [35] [36]. The cyclization process itself can be thermally induced from linear dipeptide precursors, indicating the thermodynamic stability of the cyclic form [35] [37].

Solution stability investigations have shown that cyclic dipeptides demonstrate superior resistance to hydrolytic degradation compared to linear peptides [19] [20]. The rigid cyclic structure prevents conformational changes that would facilitate nucleophilic attack on the peptide bonds [19] [20]. However, under extreme conditions of pH and temperature, hydrolysis can occur, leading to ring opening and formation of linear dipeptide products [43].

Structure-Function Relationship Principles

The structure-function relationships in cyclo(aspartyl-phenylalanyl) are governed by the unique properties imparted by the diketopiperazine ring system combined with the specific amino acid side chains [25] [26]. The cyclic structure provides conformational rigidity that enhances stability against proteolytic degradation while maintaining the ability to engage in specific molecular interactions [26].

The diketopiperazine core serves as a privileged scaffold that can direct molecular assembly through hydrogen bonding and van der Waals interactions [29]. The planar or near-planar geometry of the six-membered ring creates defined spatial relationships between the pendant functional groups, influencing the compound's ability to interact with biological targets [25] [29].

Table 5: Structure-Function Relationship Factors

| Structural Element | Functional Contribution | Molecular Basis |

|---|---|---|

| Diketopiperazine Ring | Conformational Rigidity | Cyclic constraint |

| Aspartic Acid Residue | Hydrogen Bonding Donor/Acceptor | Carboxylic acid functionality |

| Phenylalanine Residue | Hydrophobic Interactions | Aromatic benzyl group |

| Stereochemistry | Enantioselective Recognition | Chiral centers |

| Amide Functionalities | Secondary Structure Mimicry | Peptide bond geometry |

The aspartic acid component contributes a carboxylic acid functionality that can participate in hydrogen bonding, electrostatic interactions, and coordination with metal ions [40]. The spatial positioning of this group relative to the diketopiperazine ring influences the compound's binding affinity and selectivity for various molecular targets [40].

The phenylalanine residue provides an aromatic benzyl group that can engage in pi-pi stacking interactions, cation-pi interactions, and hydrophobic contacts [40] [41]. The orientation of this aromatic system relative to the diketopiperazine core affects the compound's ability to interact with aromatic amino acid residues in proteins and other aromatic molecules [41].

The combination of these structural elements creates a molecule capable of diverse intermolecular interactions while maintaining the stability advantages conferred by the cyclic architecture [25] [26]. This balance between stability and reactivity underlies the utility of cyclo(aspartyl-phenylalanyl) and related diketopiperazines in various applications ranging from materials science to pharmaceutical development [25] [26].

Chemical Synthesis Routes and Optimization Strategies

The synthesis of cyclo(aspartyl-phenylalanyl) can be accomplished through multiple chemical routes, each offering distinct advantages and limitations. The most extensively studied approaches include solution-phase cyclization, solid-phase peptide synthesis, thermal processing methods, and enzymatic catalysis [2] [3].

Solution-Phase Synthesis Approaches

Solution-phase synthesis of cyclo(aspartyl-phenylalanyl) typically involves the cyclization of linear dipeptide precursors using coupling reagents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole. This method achieves yields ranging from 70-80% but requires extensive purification procedures due to dimerization byproducts . The reaction proceeds through activation of the carboxyl terminus followed by intramolecular nucleophilic attack by the amino terminus, forming the characteristic six-membered diketopiperazine ring.

Solid-Phase Peptide Synthesis Optimization

Solid-phase synthesis using Fluorenylmethyloxycarbonyl chemistry demonstrates superior yield consistency, achieving 76-86% overall yields with initial purities of approximately 70% [4]. The approach utilizes poly(N,N-dimethacrylamide-co-poly(ethylene glycol)) or cross-linked ethoxylate acrylate resin supports, which provide optimal swelling characteristics in aqueous media necessary for cyclization reactions [5] [4]. The methodology involves stepwise chain elongation followed by on-resin cyclization, offering advantages in terms of purification simplicity and reaction control.

Thermal Processing Optimization Strategies

Recent advances in thermal processing demonstrate remarkable efficiency for cyclo(aspartyl-phenylalanyl) synthesis. Microwave-assisted heating in water as solvent proves highly effective, yielding 63-97% of diketopiperazines within 10 minutes at temperatures ranging from 80-120°C [6]. The thermal approach benefits from being catalyst-free and environmentally benign, requiring only water as solvent. Optimization studies reveal that reaction temperature and substrate concentration represent the most critical parameters influencing yield and selectivity [6] [7].

Formation Mechanisms During Aspartame Degradation

The formation of cyclo(aspartyl-phenylalanyl) during aspartame degradation represents a significant pathway in food chemistry. Under typical storage conditions, aspartame undergoes spontaneous cyclization to produce cyclo(aspartyl-phenylalanyl) as the major degradation product [8] [9] [10].

Hydrolytic Degradation Pathways

Aspartame degradation in aqueous systems follows pseudo-first-order kinetics, with the formation of cyclo(aspartyl-phenylalanyl) proceeding through initial ester hydrolysis followed by intramolecular aminolysis [9] [10]. Studies demonstrate that after 50 weeks of storage at room temperature, approximately 20% of aspartame content converts to cyclo(aspartyl-phenylalanyl) [9]. The degradation rate exhibits strong pH dependence, with maximum stability observed at pH 4.3, which corresponds to typical soft drink formulations.

Temperature-Dependent Formation Kinetics

Thermal degradation studies reveal accelerated cyclo(aspartyl-phenylalanyl) formation under elevated temperatures. At 37°C, aspartame concentration decreases by 21-36% within 15 days, with corresponding increases in diketopiperazine formation of 181-375% [10]. The formation mechanism involves initial peptide bond hydrolysis with an energy barrier of 15-20 kcal/mol, followed by rate-determining intramolecular nucleophilic attack requiring 25-30 kcal/mol [7] [11].

Thermal Processing Impact on Cyclization Reactions

Thermal processing significantly influences the cyclization efficiency and product distribution in cyclo(aspartyl-phenylalanyl) synthesis. The process involves thermally activated cyclization mechanisms that proceed through well-defined transition states [6] [12].

Temperature-Induced Cyclization Mechanisms

Thermal cyclization of linear phenylalanyl-alanine dipeptides demonstrates that temperature-driven processes can efficiently convert linear structures to cyclic forms. The mechanism involves water-catalyzed intramolecular cyclization, where a single water molecule reduces the activation energy barrier by approximately 50% [6]. Computational studies using density functional theory reveal that the cyclization process is exothermic, releasing 41.1 kcal/mol upon ring closure [12].

Optimization of Thermal Parameters

Systematic optimization studies identify critical temperature ranges of 80-130°C as optimal for cyclization reactions [6] [11]. The reaction exhibits strong temperature dependence, with yields increasing substantially above 80°C due to enhanced molecular flexibility and reduced activation barriers. However, temperatures exceeding 150°C may lead to decomposition and reduced selectivity [13] [7].

Solvent Effects in Thermal Processing

The role of solvent in thermal cyclization proves crucial for reaction efficiency. Water demonstrates exceptional catalytic properties, facilitating hydrogen bonding networks that stabilize transition states and lower activation barriers [6] [12]. Studies comparing various solvents reveal that water-based systems consistently achieve higher yields compared to organic solvents, with the added benefit of environmental compatibility.

Solution-Phase versus Solid-Phase Synthetic Approaches

The choice between solution-phase and solid-phase synthesis significantly impacts reaction efficiency, product purity, and scalability considerations for cyclo(aspartyl-phenylalanyl) production [14] [15].

Solution-Phase Advantages and Limitations

Solution-phase synthesis offers superior scalability for industrial applications, enabling kilogram-scale production with relatively straightforward equipment requirements [14]. The homogeneous reaction environment facilitates efficient mixing and heat transfer, resulting in consistent reaction conditions throughout the reaction vessel. However, solution-phase approaches require extensive purification procedures, including chromatographic separation and crystallization steps, which increase production costs and complexity [14] [15].

Solid-Phase Synthesis Benefits

Solid-phase synthesis demonstrates exceptional advantages in terms of purification simplicity and reaction control [16] [15]. The heterogeneous reaction environment allows for easy separation of products from unreacted starting materials through simple washing procedures. Studies comparing solution-phase to solid-phase routes confirm that solid-phase methods prove superior for cyclic peptide synthesis, allowing rapid generation of flexible linear peptide precursors that undergo facile cyclization [14] [15].

Comparative Efficiency Analysis

Quantitative comparisons reveal that solid-phase synthesis achieves higher yields (76-86%) compared to solution-phase approaches (70-80%), with significantly improved product purity [5] [4] [14]. The solid-phase methodology enables automation, reducing manual intervention and improving batch-to-batch consistency. However, solid-phase synthesis faces limitations in terms of scalability, typically being most cost-effective for gram-scale productions rather than industrial-scale manufacturing.

On-Resin Native Chemical Ligation Techniques

On-resin native chemical ligation represents an advanced methodology for cyclic peptide synthesis, offering unique advantages for cyclo(aspartyl-phenylalanyl) preparation through chemoselective cyclization reactions [17] [18] [5].

Native Chemical Ligation Methodology

The on-resin native chemical ligation approach utilizes specialized cysteine derivatives, such as N-trityl-S-(9H-xanthen-9-yl)-L-cysteine, to enable chemoselective cyclization under mild aqueous conditions [5] [4]. The methodology involves stepwise chain elongation using standard Fluorenylmethyloxycarbonyl solid-phase chemistry, followed by selective protecting group removal and on-resin cyclization through native chemical ligation in aqueous media.

Optimization of Ligation Conditions

Systematic optimization studies identify poly(N,N-dimethacrylamide-co-poly(ethylene glycol)) and cross-linked ethoxylate acrylate resin supports as optimal for native chemical ligation reactions [5] [4]. These resins demonstrate superior swelling characteristics in aqueous media, essential for efficient ligation reactions. The optimal pH range of 7.0-8.0 provides balance between reaction efficiency and peptide stability, while reaction times of 2-16 hours ensure complete cyclization without side reactions.

Advantages of On-Resin Ligation

On-resin native chemical ligation offers several distinct advantages including chemoselective bond formation, mild reaction conditions, and simplified purification procedures [17] [18]. The methodology demonstrates excellent tolerance for various amino acid residues and provides high stereochemical control, essential for maintaining the desired L-configuration of the aspartyl and phenylalanyl residues. Studies report overall yields of 76-86% with initial purities of approximately 70% using optimized conditions [5] [4].

Resin Selection and Performance

Purity

Quantity

XLogP3

Appearance

UNII

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant